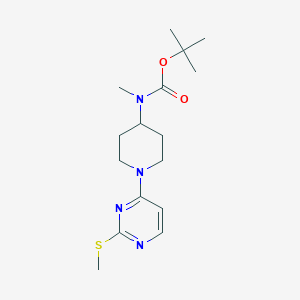

tert-Butyl methyl(1-(2-(methylthio)pyrimidin-4-yl)piperidin-4-yl)carbamate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“tert-Butyl methyl(1-(2-(methylthio)pyrimidin-4-yl)piperidin-4-yl)carbamate” is a chemical compound with the molecular formula C16H26N4O2S . It is a specialty chemical that can be used in the synthesis of various pharmaceutical intermediates .

Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI code provided in the description. This code provides a unique representation of the molecule’s structure .Scientific Research Applications

Pharmacological Applications

- Histamine H4 Receptor Ligands : A study by Altenbach et al. (2008) synthesized a series of 2-aminopyrimidines, including compounds related to tert-Butyl methyl(1-(2-(methylthio)pyrimidin-4-yl)piperidin-4-yl)carbamate, as ligands for the histamine H4 receptor. These compounds demonstrated potential as anti-inflammatory agents and showed antinociceptive activity in pain models, highlighting their relevance in the development of new pharmacotherapies (Altenbach et al., 2008).

Chemical Synthesis and Modification

- N-Heterocyclic Compound Synthesis : Matsumura et al. (2000) explored the synthesis of N-heterocyclic compounds using tert-butylthio derivatives, including those structurally similar to this compound. This research provided insights into the synthesis of complex organic molecules with potential applications in various chemical industries (Matsumura et al., 2000).

Potential in Pain Management

- Nociceptin Antagonist Synthesis : Jona et al. (2009) developed a method for synthesizing an intermediate useful for creating nociceptin antagonists. This research is significant as it contributes to the development of novel compounds for pain management, potentially including derivatives of this compound (Jona et al., 2009).

Catalysis in Organic Synthesis

- Photoredox-Catalyzed Amination : Wang et al. (2022) described a photoredox-catalyzed amination process involving tert-butyl derivatives, which could be related to the chemical class of this compound. Such processes are crucial in the efficient synthesis of complex organic compounds, which have broad applications in medicinal chemistry and material science (Wang et al., 2022).

Advanced Material Development

- Molecular Dynamics Simulation : Kaya et al. (2016) conducted a study involving quantum chemical and molecular dynamic simulations of piperidine derivatives, including those structurally similar to this compound. This research is significant for predicting the inhibition efficiencies of such compounds in materials applications, such as corrosion inhibition (Kaya et al., 2016).

Mechanism of Action

Target of Action

The compound is a research chemical and further studies are required to identify its specific targets and their roles .

Mode of Action

The interaction of the compound with its potential targets and the resulting changes are subjects of ongoing research .

Biochemical Pathways

As a research chemical, it may be involved in various biochemical reactions, but specific pathways and their downstream effects are yet to be determined .

Pharmacokinetics

Its impact on bioavailability is unknown and requires further investigation .

Result of Action

As a research chemical, it is primarily used for pharmaceutical testing .

Properties

IUPAC Name |

tert-butyl N-methyl-N-[1-(2-methylsulfanylpyrimidin-4-yl)piperidin-4-yl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H26N4O2S/c1-16(2,3)22-15(21)19(4)12-7-10-20(11-8-12)13-6-9-17-14(18-13)23-5/h6,9,12H,7-8,10-11H2,1-5H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBXLBMFOEVUJAY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(C)C1CCN(CC1)C2=NC(=NC=C2)SC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H26N4O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[3,5-bis(trifluoromethyl)anilino]-4-[[(R)-[(2R,4S,5S)-5-ethyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methyl]amino]cyclobut-3-ene-1,2-dione](/img/structure/B2366262.png)

![4-ethyl-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2366274.png)

![N-((4-methoxy-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B2366275.png)

![4-[2-(Hydroxymethyl)-5-methylmorpholin-4-yl]sulfonylbenzenesulfonyl fluoride](/img/structure/B2366277.png)

![2,9-bis(3,4-dimethoxyphenyl)-6,6-dimethyl-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2366278.png)

![4-bromo-N-(4H-chromeno[4,3-d]thiazol-2-yl)benzamide](/img/structure/B2366279.png)

![N-[3-(1H-imidazol-1-yl)propyl]-5-methyl-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2366283.png)